molecular formula C19H15ClF3N3O3 B2368193 [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-29-3

[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No. B2368193
CAS RN: 318469-29-3
M. Wt: 425.79
InChI Key: SUNUKPLDPVWFBN-UHFFFAOYSA-N
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Description

The compound “[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, was synthesized via a reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Scientific Research Applications

Synthesis and Biological Activities

  • Pyrazole derivatives, including [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate, are synthesized for their potential applications in biologically active compounds. These compounds are intermediates in developing small molecule inhibitors for cancer treatment due to their specific inhibition of tumor cell proliferation, invasion, and metastasis (Liu, Xu, & Xiong, 2017).

Herbicidal Activity

  • Certain pyrazole carbamates have been evaluated for herbicidal activity. Their phytotoxic effects on seed germination and seedling growth across various plant species have been studied, showing varying degrees of effectiveness at different concentrations (Lee, Park, & Kim, 1989).

Structural Studies

  • Research on pyrazole derivatives has included studying their hydrogen-bonded chains and molecular structures, which are crucial for understanding their interaction mechanisms in biological systems (Trilleras et al., 2005).

Anticancer and Antimicrobial Agents

  • Pyrazole carbamates have been synthesized and assessed for their potential as anticancer and antimicrobial agents. Molecular docking studies have indicated their potential in overcoming drug resistance in microbes (Katariya, Vennapu, & Shah, 2021).

Potential in Molecular Imaging

  • Some pyrazole derivatives have been explored for their utility in molecular imaging, particularly in positron emission tomography (PET) for mapping specific receptors in the brain (Kumar et al., 2004).

Application in Material Science

  • The synthesis and characterization of pyrazole derivatives have also found applications in material science, particularly in the development of new compounds for specific industrial applications, such as in lubricating oils (Amer et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with appropriate protective measures .

properties

IUPAC Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3/c1-26-17(29-14-5-3-2-4-6-14)15(16(25-26)19(21,22)23)11-28-18(27)24-13-9-7-12(20)8-10-13/h2-10H,11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUKPLDPVWFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

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